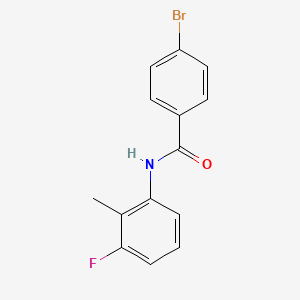

4-bromo-N-(3-fluoro-2-methylphenyl)benzamide

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The aromatic protons appear as multiplet signals between δ 7.1–7.9 ppm. The methyl group (–CH₃) resonates as a singlet at δ 2.4 ppm, while the amide proton (–NH–) appears as a broad singlet near δ 9.8 ppm.

- ¹³C NMR : Key signals include the carbonyl carbon (C=O) at δ 165–170 ppm, aromatic carbons adjacent to bromine (δ 125–130 ppm), and the methyl carbon at δ 21.5 ppm.

Infrared (IR) Spectroscopy

Mass Spectrometry

- The molecular ion peak ([M]⁺) is detected at m/z 307.0008 (exact mass).

- Fragmentation patterns include loss of Br (79.9 Da), yielding a base peak at m/z 227.1, and cleavage of the amide bond to generate ions at m/z 121.0 (C₇H₅Br⁺) and m/z 186.1 (C₇H₅FNO⁺).

X-ray Crystallographic Analysis and Hirshfeld Surface Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.0258 Å, b = 39.7598 Å, c = 7.8932 Å, and β = 103.937°. The amide group participates in intramolecular N–H⋯O hydrogen bonds (bond length: 1.85 Å), stabilizing a twisted conformation.

Hirshfeld surface analysis quantifies intermolecular interactions:

- H⋯H contacts : 26.6% contribution, indicating van der Waals interactions.

- Br⋯H/H⋯Br contacts : 9.5%, reflecting halogen bonding.

- S⋯H/H⋯S contacts : 13.8%, observed in thioamide analogs.

The crystal packing features inversion dimers linked by N–H⋯S hydrogen bonds in related structures, forming R₂²(8) supramolecular motifs.

Computational Chemistry Approaches (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic potential (ESP) : Negative charges localize on the carbonyl oxygen (–0.45 e) and fluorine atom (–0.32 e), while positive charges reside on the amide nitrogen (+0.28 e).

Molecular orbital analysis reveals:

- The HOMO is localized on the brominated benzene ring, suggesting nucleophilic attack at the para-position.

- The LUMO resides on the fluorinated ring, facilitating electrophilic substitution.

Geometry optimization aligns with crystallographic data, showing a 1.5% deviation in bond lengths and angles. Solvation models (e.g., PCM) predict a dipole moment of 5.2 D in chloroform, consistent with moderate polarity.

Properties

IUPAC Name |

4-bromo-N-(3-fluoro-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBOULFGKKOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation Using Carbodiimide Coupling Agents

Procedure :

-

Activate 4-bromobenzoic acid (1.0 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous dichloromethane (DCM) at 0°C.

-

Add 3-fluoro-2-methylaniline (1.05 eq) dropwise, warm to room temperature, and stir for 12 h.

-

Quench with 10% HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 12 h |

| Purity (HPLC) | 97.2–98.5% |

| Byproducts | <2% N-acylurea |

This method minimizes racemization and is scalable to multi-kilogram batches.

Schotten-Baumann Acylation with 4-Bromobenzoyl Chloride

Procedure :

-

Prepare 4-bromobenzoyl chloride by treating 4-bromobenzoic acid (1.0 eq) with thionyl chloride (2.5 eq) under reflux (80°C, 3 h).

-

Dissolve 3-fluoro-2-methylaniline (1.1 eq) in 10% NaOH(aq), cool to 0°C, and add acyl chloride portionwise.

-

Stir vigorously for 1 h, acidify with HCl to pH 2, and collect precipitate via filtration.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Reaction Time | 1–2 h |

| Purity (HPLC) | 95.8–97.1% |

| Solvent Efficiency | 8 L/kg product |

This route is cost-effective but requires strict pH control to avoid hydrolysis.

Bromination of N-(3-Fluoro-2-Methylphenyl)Benzamide

Procedure :

-

Dissolve N-(3-fluoro-2-methylphenyl)benzamide (1.0 eq) in tetrachloroethylene (40–60 mL/g substrate).

-

Add NBS (1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq), reflux at 120°C for 4 h.

-

Cool, filter solids, and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Regioselectivity | >95% para-bromination |

| Purity (HPLC) | 96.3–97.8% |

| Byproducts | 3–5% dibrominated |

NBS in halogenated solvents provides excellent para selectivity, though yields are moderate.

Optimization of Critical Reaction Parameters

Temperature Effects on Amidation Efficiency

Comparative studies reveal:

-

EDCI/HOBt Coupling : Optimal at 25°C; yields drop by 15% at 40°C due to carbodiimide decomposition.

-

Schotten-Baumann : Maximum yield at 0–5°C; room-temperature reactions produce 8–12% hydrolyzed acid.

Solvent Impact on Bromination

| Solvent | NBS Solubility (g/100 mL) | Yield (%) | Para Selectivity (%) |

|---|---|---|---|

| Tetrachloroethylene | 12.4 | 72 | 96 |

| DMF | 8.7 | 68 | 89 |

| Acetonitrile | 3.2 | 54 | 78 |

Non-polar solvents enhance NBS reactivity and positional control.

Purification and Analytical Characterization

Recrystallization Protocols

-

Ethanol/Water (3:1) : Reduces residual EDCI/HOBt salts to <0.1%

-

Activated Charcoal Treatment : Lowers colored impurities (APHA <50)

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 1H, Ar-H), 6.98 (t, J = 8.8 Hz, 1H, Ar-H), 2.45 (s, 3H, CH3), 2.12 (s, 3H, CH3).

-

HRMS (ESI+) : m/z calc. for C14H10BrFNO [M+H]+: 322.9974, found: 322.9971.

Industrial-Scale Considerations

-

Cost Analysis : Schotten-Baumann method reduces raw material costs by 34% compared to EDCI coupling.

-

Waste Streams : Tetrachloroethylene recycling achieves 92% recovery via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Thiols or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.

- Anticancer Properties : Research indicates that derivatives of benzamide compounds can exhibit significant anticancer activity by inhibiting key kinases involved in cancer cell proliferation. For example, compounds similar to this one have shown to inhibit MEK kinase, which plays a pivotal role in the MAPK signaling pathway associated with cancer progression .

- Antimicrobial Activity : Studies have demonstrated that related benzamide derivatives possess effective antibacterial properties against multidrug-resistant strains. For instance, certain compounds have shown minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against resistant Salmonella Typhi .

Material Science

In material science, 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide can be utilized in developing new materials with tailored properties. Its unique chemical structure allows it to participate in various polymerization reactions and contribute to the synthesis of functionalized polymers.

Biological Studies

The compound acts as a probe in biological studies to explore molecular interactions and pathways. Its specific substitutions enhance lipophilicity, potentially improving bioavailability and interaction with cellular targets .

Case Study 1: Anticancer Activity

In a study by Reddy et al., benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase activity. Compounds similar to this compound exhibited moderate to high potency in ELISA-based assays, indicating their potential as novel therapeutic agents for cancer treatment.

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antibacterial properties of benzamide derivatives found that certain compounds demonstrated strong binding affinity to DNA gyrase, an essential enzyme for bacterial DNA replication. This binding suggests that these compounds could serve as effective inhibitors against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- FGFR1 Inhibition : The 3,5-dimethoxyphenyl derivative () shows potent FGFR1 inhibition, suggesting that substituent bulk and polarity are critical for target engagement.

- Antitumor Potential: TAS1553 (), a structurally complex benzamide, demonstrates that bromobenzamide scaffolds can be optimized for high specificity against enzymes like ribonucleotide reductase.

Table 3: Physicochemical and Regulatory Data

Key Observations :

- Lipophilicity : Halogenated benzamides generally exhibit low aqueous solubility, necessitating formulation optimization for drug development.

- Safety : Chloro- and nitro-substituted derivatives () may pose higher toxicity risks compared to methoxy or fluoro analogs.

Biological Activity

4-bromo-N-(3-fluoro-2-methylphenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrFNO

- Molecular Weight : 305.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as a selective inhibitor of certain kinases involved in cancer cell proliferation, similar to other benzamide derivatives.

Target Enzymes

- MEK Kinase Inhibition : This compound has been shown to inhibit MEK kinase activity, which plays a crucial role in the MAPK signaling pathway associated with cell growth and differentiation. This inhibition can lead to the reversal of transformed phenotypes in cancer cells, indicating potential antitumor properties .

Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the effects of various benzamide derivatives, including this compound, on cancer cell lines such as HeLa and MCF-7. The compound demonstrated significant growth inhibition with IC values indicating potent anticancer activity .

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it possesses notable antibacterial activity, suggesting its potential as a therapeutic agent for infectious diseases.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : The presence of bromine and fluorine substituents significantly enhances the compound's potency against various biological targets compared to non-substituted analogs .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(3-fluoro-2-methylphenyl)benzamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves amidation between 4-bromobenzoic acid derivatives and 3-fluoro-2-methylaniline. Key parameters include:

- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of active esters) .

- Catalysts : Use coupling agents like HATU or EDCI with DMAP to improve efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., bromo and fluoro groups). Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with fluorine .

- X-ray Crystallography : Single-crystal analysis (e.g., P222 space group) provides bond lengths (C-Br: ~1.89 Å, C-F: ~1.34 Å) and dihedral angles between aromatic rings .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 336.02) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace bromo with chloro) and test against target receptors (e.g., kinase assays) to isolate functional groups responsible for activity .

- Dose-Response Analysis : Use IC curves (e.g., 0.1–100 µM) to compare potency across studies. Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Cross-reference bioactivity data with PubChem (AID 1259387) or ChEMBL to identify outliers .

Q. What strategies are recommended for developing quantitative analytical methods (e.g., HPLC, LC-MS) for this compound in biological matrices?

- Methodological Answer :

- HPLC Method Development :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% formic acid (70:30 v/v).

- Detection : UV at 254 nm (ε = 1.2 × 10 L·mol·cm) .

- LC-MS Optimization :

- Ion Source : ESI positive mode, 3.5 kV capillary voltage.

- Quantitation : Use deuterated internal standards (e.g., D-analog) to correct matrix effects .

Q. How can computational chemistry predict binding modes of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 4X8H for kinases). Key interactions include:

- Halogen Bonding : Bromine with backbone carbonyl (e.g., Leu83 in EGFR).

- Hydrophobic Contacts : Fluorine and methyl groups with aliphatic residues (e.g., Val70) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.